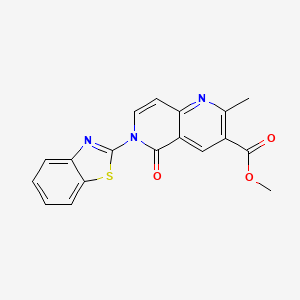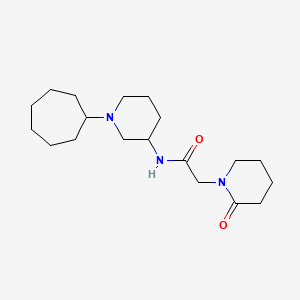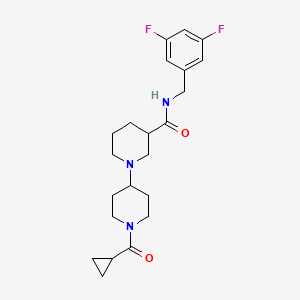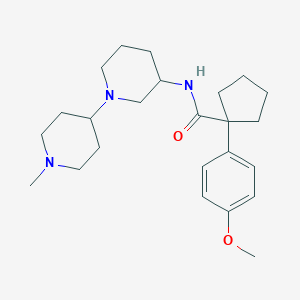
N,N-diisobutylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisobutylmethanesulfonamide (DIBMSA) is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. DIBMSA is a colorless liquid with a molecular weight of 235.38 g/mol and a boiling point of 294°C. It is soluble in most organic solvents and has a low toxicity profile. DIBMSA has been used in various applications, including as a solvent, catalyst, and extractant.
作用機序
The mechanism of action of N,N-diisobutylmethanesulfonamide is not well understood. However, it has been proposed that this compound acts as a Lewis base due to the presence of the sulfonamide group. The Lewis basicity of this compound allows it to form complexes with metal ions, which can be extracted from aqueous solutions. This compound can also act as a proton acceptor in acid-base reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. This compound has been used in the pharmaceutical industry as a solvent and excipient in drug formulations.
実験室実験の利点と制限
N,N-diisobutylmethanesulfonamide has several advantages as a solvent and extractant. It has a low toxicity profile and is readily available. This compound is also highly selective for certain metal ions, which makes it useful in the extraction of specific metals from complex mixtures. However, this compound has some limitations, including its high boiling point and low solubility in water. These limitations can make it difficult to use this compound in certain applications.
将来の方向性
There are several future directions for research on N,N-diisobutylmethanesulfonamide. One area of research is the development of new synthesis methods for this compound that improve the yield and purity of the product. Another area of research is the use of this compound in the preparation of new metal-organic frameworks with unique properties. Furthermore, this compound can be used as a ligand in coordination chemistry to prepare new metal complexes with potential applications in catalysis and materials science. Finally, the use of this compound in the extraction of rare earth metals from complex mixtures is an area of research that has the potential to impact the renewable energy industry.
Conclusion
In summary, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various applications, including as a solvent, catalyst, and extractant. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound has the potential to lead to the development of new materials and technologies with significant applications in various industries.
合成法
N,N-diisobutylmethanesulfonamide can be synthesized by reacting diisobutylamine with methanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using distillation or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
科学的研究の応用
N,N-diisobutylmethanesulfonamide has been widely used in scientific research as a solvent and extractant. It has been used to extract metal ions from aqueous solutions and as a solvent for the preparation of metal-organic frameworks. This compound has also been used as a catalyst in various reactions such as the synthesis of esters and amides. In addition, this compound has been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
特性
IUPAC Name |
N,N-bis(2-methylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-8(2)6-10(7-9(3)4)13(5,11)12/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBCJVDWVFQBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-({[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B5973507.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5973531.png)
![1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)

![3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5973554.png)

![3-(1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5973560.png)

![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)
![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)

![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)
